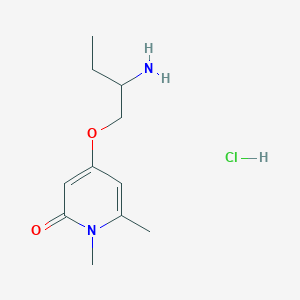
4-(2-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride
Übersicht
Beschreibung
4-(2-Aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride (4-ABP-1H) is an organic compound with a wide range of applications in scientific research. It is a colorless, water-soluble solid, and is a derivative of pyridin-2(1H)-one. 4-ABP-1H has been used in various biochemical and physiological experiments due to its ability to interact with a wide range of biological molecules, including proteins, nucleic acids, and carbohydrates.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Development
The structural similarity of “4-(2-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride” to 2-aminothiazoles suggests potential applications as an antimicrobial agent. 2-Aminothiazoles are utilized as starting materials for synthesizing heterocyclic analogues with therapeutic roles, including antibacterial and antifungal activities . This compound could serve as a precursor in the synthesis of new drugs targeting multidrug-resistant strains of bacteria and fungi.
Synthesis of Imidazoles
Recent advances in the synthesis of substituted imidazoles, which are key components in functional molecules used in everyday applications, highlight the importance of compounds like “4-(2-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride” . Its structure could be pivotal in the regiocontrolled synthesis of imidazoles, contributing to the development of new materials with enhanced properties.
Molecular Docking Studies
The compound’s potential for interaction with biological targets can be explored through molecular docking studies. Similar compounds have been evaluated for their binding affinities to target enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, which is crucial in bacterial cell wall synthesis . This application could lead to the discovery of new antagonists against bacterial growth.
Antioxidant Research
Compounds with an aminobutoxy group have been synthesized and evaluated for their antioxidant activity. The compound could be investigated for its ability to scavenge free radicals and protect against oxidative stress, which is a common factor in many chronic diseases .
Analgesic and Anti-inflammatory Research
Given the structural features of “4-(2-aminobutoxy)-1,6-dimethylpyridin-2(1H)-one hydrochloride”, it may be used as a scaffold for developing analgesic and anti-inflammatory agents. Its framework could be modified to enhance its interaction with biological targets involved in pain and inflammation pathways .
Cancer Research
The compound’s potential as an antitumor agent can be explored due to its structural resemblance to other heterocyclic compounds that have shown promise in cancer research. It could be used to synthesize novel compounds that target specific pathways involved in cancer cell proliferation and survival .
Eigenschaften
IUPAC Name |
4-(2-aminobutoxy)-1,6-dimethylpyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2.ClH/c1-4-9(12)7-15-10-5-8(2)13(3)11(14)6-10;/h5-6,9H,4,7,12H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKVHSPRSFIBPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(COC1=CC(=O)N(C(=C1)C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)aniline](/img/structure/B1471350.png)



![1-[(2,3-dihydro-1H-indol-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1471358.png)


![4-(2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl)benzoic acid](/img/structure/B1471363.png)